molecular formula C15H16N4O4 B228689 N'~1~,N'~5~-bis(2-furylmethylene)pentanedihydrazide

N'~1~,N'~5~-bis(2-furylmethylene)pentanedihydrazide

Cat. No. B228689
M. Wt: 316.31 g/mol
InChI Key: MVYPAPZFUMEYQJ-OTYYAQKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'~1~,N'~5~-bis(2-furylmethylene)pentanedihydrazide, commonly known as BFPD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. BFPD is a hydrazide derivative that has been studied for its ability to inhibit the growth of cancer cells and its potential as an anti-inflammatory agent. In

Mechanism of Action

The mechanism of action of BFPD is not fully understood. However, it is believed that BFPD exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. BFPD's anti-inflammatory properties are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines and chemokines. BFPD's antiviral properties are believed to be due to its ability to inhibit viral replication.
Biochemical and Physiological Effects:
BFPD has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that BFPD inhibits the growth and proliferation of cancer cells. BFPD has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In vivo studies have demonstrated that BFPD can reduce tumor growth and improve survival rates in animal models of cancer. Additionally, BFPD has been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of BFPD is its potential as a therapeutic agent for a variety of diseases. BFPD has been shown to have anticancer, anti-inflammatory, antiviral, and neuroprotective properties. However, there are also limitations to using BFPD in lab experiments. BFPD's mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, BFPD's toxicity profile and pharmacokinetics are not well characterized, which makes it difficult to determine appropriate dosages and treatment regimens.

Future Directions

There are several future directions for research on BFPD. One area of interest is the development of BFPD derivatives with improved pharmacokinetics and toxicity profiles. Another area of interest is the investigation of BFPD's potential as a treatment for other diseases, such as viral infections and autoimmune disorders. Additionally, further research is needed to elucidate the mechanism of action of BFPD and to optimize its therapeutic potential.

Synthesis Methods

BFPD can be synthesized by the condensation reaction between 2-furaldehyde and pentanedihydrazide. The reaction is carried out in the presence of a catalyst such as acetic acid or hydrochloric acid. The resulting product is purified by recrystallization using a suitable solvent such as ethanol or methanol.

Scientific Research Applications

BFPD has been extensively studied for its potential therapeutic properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. BFPD has also been studied for its anti-inflammatory properties and its ability to modulate the immune system. Additionally, BFPD has been investigated for its potential as an antiviral agent and as a treatment for neurodegenerative diseases.

properties

Molecular Formula

C15H16N4O4

Molecular Weight

316.31 g/mol

IUPAC Name

N,N//'-bis[(E)-furan-2-ylmethylideneamino]pentanediamide

InChI

InChI=1S/C15H16N4O4/c20-14(18-16-10-12-4-2-8-22-12)6-1-7-15(21)19-17-11-13-5-3-9-23-13/h2-5,8-11H,1,6-7H2,(H,18,20)(H,19,21)/b16-10+,17-11+

InChI Key

MVYPAPZFUMEYQJ-OTYYAQKOSA-N

Isomeric SMILES

C1=COC(=C1)/C=N/NC(=O)CCCC(=O)N/N=C/C2=CC=CO2

SMILES

C1=COC(=C1)C=NNC(=O)CCCC(=O)NN=CC2=CC=CO2

Canonical SMILES

C1=COC(=C1)C=NNC(=O)CCCC(=O)NN=CC2=CC=CO2

Origin of Product

United States

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